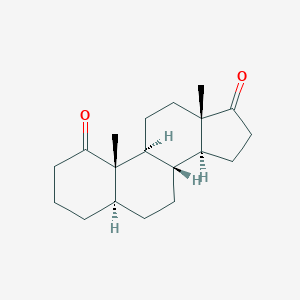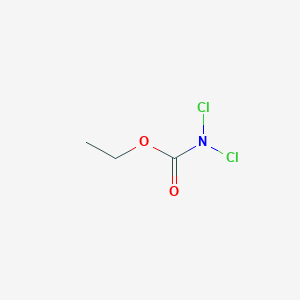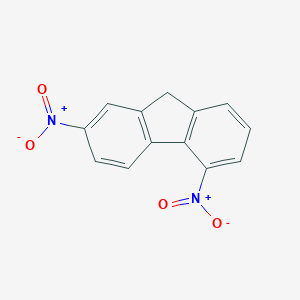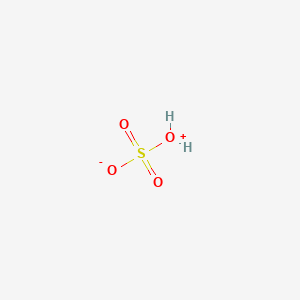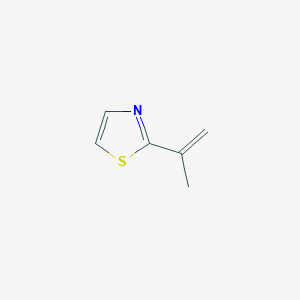
2-异丙基-2-噁唑烷
描述
2-Isopropyl-2-oxazoline is a chemical compound with the molecular formula C6H11NO . It is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It has attracted growing interest as a reactive polymer that can be used as a starting material for the construction of more complex structures containing macromolecular components as well as specific molecules or desired functional groups .
Synthesis Analysis
The synthetic routes leading to the preparation of a polymer with a carbon skeleton with preservation of the side oxazoline rings have been described . A simple strategy to obtain poly (2-isopropenyl-2-oxazoline) polymers with narrow distribution has been reported . Furthermore, the synthesis of lipid-b-poly(2-isopropyl-2-oxazoline) has been highlighted .
Molecular Structure Analysis
The unique advantages of 2-Isopropyl-2-oxazoline result from the presence of multiple reactive sites located in the side chains . The types of the monomers and their molar ratios in the feed have a strong effect on the microstructure of the forming copolymer chains .
Physical And Chemical Properties Analysis
2-Isopropyl-2-oxazoline has a boiling point of 134.3±9.0 °C at 760 mmHg, a vapour pressure of 10.1±0.2 mmHg at 25°C, and a flash point of 32.4±12.7 °C . It also has a density of 1.0±0.1 g/cm3 and a refractive index of 1.490 .
科学研究应用
Drug Delivery Systems
Poly (2-isopropyl-2-oxazoline) (PiPrOx), known as a thermoresponsive pseudopeptide, exhibits a phase transition in aqueous solution at a temperature near human body temperature . This property, along with its non-toxicity to many cell lines , makes it potentially attractive for drug delivery systems .
Protein Modification
The structure of poly (2-oxazoline)s is similar to that of peptides, so it is also called a pseudopeptide . This structural similarity allows poly (2-oxazoline)s to be used for protein modification .
Gene Carriers
Poly (2-oxazoline)s have been studied for their potential as gene carriers . Their water solubility and invisibility in organisms make them suitable for this application .
Anti-fouling Interface
Poly (2-oxazoline)s have been used to create anti-fouling interfaces . These interfaces resist the accumulation of substances such as bacteria, making them useful in a variety of biomedical applications .
Cell Sheet Engineering
Poly (2-oxazoline)s have been used in cell sheet engineering . Their properties, including water solubility and thermoresponsiveness, make them suitable for this application .
Hydrogel
Poly (2-oxazoline)s have been used to create hydrogels . These hydrogels can be used in a variety of applications, including tissue engineering and drug delivery .
Each of these applications takes advantage of the unique properties of poly (2-oxazoline)s, including their water solubility, invisibility in organisms, and thermoresponsiveness . As research continues, it’s likely that even more applications for this versatile compound will be discovered.
安全和危害
未来方向
2-Isopropyl-2-oxazoline has attracted growing interest as a reactive polymer that can be used as a starting material for the construction of more complex structures . It has been suggested as an alternative to poly (2-isopropyl-2-oxazoline) with a physiological phase transition temperature (LCST) and a greatly reduced tendency to crystallize . This suggests that it has potential for future biomedical applications .
作用机制
Target of Action
2-Isopropyl-2-oxazoline (also known as PiPrOx) is a reactive polymer that has been used as a starting material for the construction of more complex structures containing macromolecular components as well as specific molecules or desired functional groups . The primary targets of PiPrOx are these complex structures, where it plays a significant role in their formation and function.
Mode of Action
PiPrOx interacts with its targets through a highly effective ring-opening of the oxazoline pendant rings . This interaction allows for the required modification to be achieved by a simple addition reaction . The unique advantages of this polymer result from the presence of multiple reactive sites located in the side chains .
Biochemical Pathways
The biochemical pathways affected by PiPrOx are primarily related to the construction of complex structures containing macromolecular components . The polymer’s interaction with these structures can influence various downstream effects, including changes in their physical properties and functions.
Pharmacokinetics
It’s known that piprox exhibits a phase transition in aqueous solution at a temperature near human body temperature , which may influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of PiPrOx’s action are largely dependent on the specific molecules or functional groups with which it interacts. For example, when PiPrOx is conjugated with a tetraphenylethene derivative, it can control the thermal behavior of their fluorescence emission .
Action Environment
The action, efficacy, and stability of PiPrOx can be influenced by various environmental factors. For instance, its thermoresponsive behavior is sensitive to temperature changes . Additionally, the polymer’s reactivity and the effectiveness of its ring-opening mechanism can be affected by the pH and the presence of other reactive species in the environment .
属性
IUPAC Name |
2-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEZUCIZWRDMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-68-8 | |
| Record name | Poly(2-isopropyl-2-oxazoline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25822-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90340684 | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10431-99-9 | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10431-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Isopropyl-2-oxazoline?
A1: The molecular formula of 2-Isopropyl-2-oxazoline is C6H11NO, and its molecular weight is 113.16 g/mol.
Q2: How is poly(2-isopropyl-2-oxazoline) (PiPrOx) synthesized?
A: PiPrOx is synthesized via cationic ring-opening polymerization of 2-isopropyl-2-oxazoline. This method allows for control over molecular weight and end-group functionality. [, , , , ]
Q3: Can the end-group functionality of PiPrOx be modified?
A: Yes, PiPrOx can be synthesized with various end-group functionalities, such as primary amino groups, acetal groups, and hydroxyl groups. This versatility allows for tailoring its properties and applications. [, , , , ]
Q4: What makes PiPrOx an interesting material for various applications?
A: PiPrOx is a thermoresponsive polymer, meaning its solubility in water changes with temperature. It exhibits a lower critical solution temperature (LCST) around 32-45 °C, making it suitable for applications requiring temperature-triggered responses. [, , , , , , , , ]
Q5: How does the molecular weight of PiPrOx affect its LCST?
A: Generally, increasing the molecular weight of PiPrOx leads to a decrease in its LCST. [, ]
Q6: Does the end-group functionality influence the LCST of PiPrOx?
A: Yes, hydrophobic end-group modifications, such as the addition of n-octadecyl chains, can significantly lower the LCST of PiPrOx. [, ]
Q7: Is PiPrOx prone to crystallization? If so, how does it affect its applications?
A: PiPrOx can crystallize both in solid state and from solutions, which can be detrimental for certain applications. Copolymerization with other monomers or selective hydrolysis can be used to reduce its tendency to crystallize. [, , ]
Q8: How does deuterium substitution in the solvent affect the phase transition of PiPrOx?
A: Replacing water (H2O) with deuterium oxide (D2O) slightly lowers the LCST of PiPrOx and broadens the temperature range of the phase transition. []
Q9: Can the phase transition behavior of PiPrOx be modified?
A: Yes, copolymerization with other monomers, such as 2-ethyl-2-oxazoline, allows for fine-tuning the LCST. Additionally, incorporating specific moieties, like uracil, can make the phase transition responsive to external stimuli like Hg2+ ions. [, , ]
Q10: What are the potential applications of PiPrOx in drug delivery?
A: PiPrOx's thermoresponsive properties make it suitable for developing drug delivery systems. Its ability to form micelles and encapsulate drugs, combined with its temperature-triggered release, makes it promising for targeted drug delivery. [, , ]
Q11: Can PiPrOx be used to stabilize nanoparticles?
A: Yes, PiPrOx can act as a stabilizing agent for nanoparticles, preventing aggregation and controlling their size. [, ]
Q12: Are there any studies on the biocompatibility of PiPrOx?
A: Yes, PiPrOx is generally considered biocompatible and non-toxic to many cell lines, making it suitable for biomedical applications. [, ]
Q13: What analytical techniques are used to characterize PiPrOx and its derivatives?
A: Various techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), Differential Scanning Calorimetry (DSC), and Transmission Electron Microscopy (TEM). [, , , , , , , , , , , , , , , , , , ]
Q14: Have any computational studies been conducted on PiPrOx?
A: Yes, molecular dynamics simulations have been used to understand the conformational changes during the heat-induced crystallization of PiPrOx in the solid state. []
Q15: Are there any studies on the environmental impact of PiPrOx?
A: While specific studies on PiPrOx's environmental impact are limited within the provided research, exploring its biodegradability and developing strategies for recycling and waste management are crucial for responsible use. []
Q16: What are some future directions for research on PiPrOx?
A: Further investigations into its biodegradability, long-term toxicity, and the development of efficient large-scale production methods are essential for its broader implementation. Exploring its potential in areas like gene delivery, biosensing, and stimuli-responsive materials remains a promising avenue for future research. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



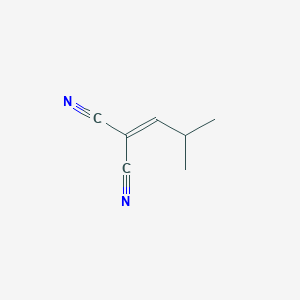

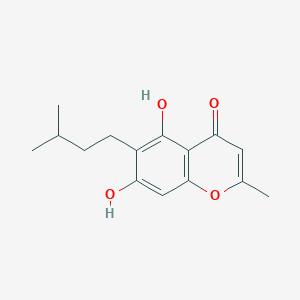

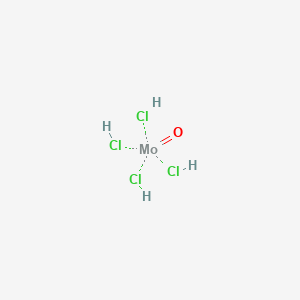
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
